2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-(3-methylphenyl)acetamide
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Overview
Description
2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-(3-methylphenyl)acetamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
The synthesis of 2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-(3-methylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzenesulfonamide intermediate: This involves the reaction of 2,4-dimethoxyaniline with benzenesulfonyl chloride under basic conditions to form 2,4-dimethoxybenzenesulfonamide.
Acylation reaction: The intermediate is then reacted with 3-methylphenylacetyl chloride in the presence of a base to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to increase yield and efficiency.
Chemical Reactions Analysis
2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially under basic conditions, leading to the formation of various substituted derivatives.
Scientific Research Applications
2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects.
Comparison with Similar Compounds
2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-(3-methylphenyl)acetamide can be compared with other similar compounds, such as:
N-(2,4-Dimethoxyphenyl)benzenesulfonamide: This compound lacks the acetamide group and has different chemical properties and applications.
N-(3,4-Dimethoxyphenyl)benzenesulfonamido]-N-(2-methoxy-5-methylphenyl)acetamide: This compound has a similar structure but different substituents, leading to variations in its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H24N2O5S |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C23H24N2O5S/c1-17-8-7-9-18(14-17)24-23(26)16-25(31(27,28)20-10-5-4-6-11-20)21-13-12-19(29-2)15-22(21)30-3/h4-15H,16H2,1-3H3,(H,24,26) |
InChI Key |
JHSYNXKOOBQEDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN(C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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